molecular formula C16H17ClN4O8 B12317900 [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12317900
M. Wt: 428.8 g/mol
InChI Key: DOMXKCPDQAYHFE-UHFFFAOYSA-N
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Description

[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple functional groups such as acetoxy, chloro, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The starting materials often include purine derivatives and acetylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. For example, the acetylation of purine derivatives can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of antiviral and anticancer agents. Its unique structure allows for the design of molecules that can specifically target viral or cancerous cells.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its diverse reactivity makes it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function and lead to the desired therapeutic effects. The pathways involved in its mechanism of action include inhibition of nucleic acid synthesis and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar reactivity due to its trifluoromethyl group.

    Phenylephrine Related Compound F: A compound with similar functional groups and potential therapeutic applications.

    Sulfur Compounds: Compounds with similar oxidation and reduction properties.

Uniqueness

What sets [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H17ClN4O8

Molecular Weight

428.8 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)

InChI Key

DOMXKCPDQAYHFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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